molecular formula C7H16OSi B1220852 2-Methyl-1-(trimethylsilyloxy)-1-propene CAS No. 6651-34-9

2-Methyl-1-(trimethylsilyloxy)-1-propene

Cat. No.: B1220852
CAS No.: 6651-34-9
M. Wt: 144.29 g/mol
InChI Key: KZVPFSJPLBOVLO-UHFFFAOYSA-N
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Description

2-Methyl-1-(trimethylsilyloxy)-1-propene, also known as MTP, is a cyclic organosilicon compound that is widely used as a reagent in organic synthesis. It is a versatile reagent and has been used in a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. In addition, MTP has been used in the synthesis of polymers, polysaccharides, and other materials. MTP has also been used as an intermediate in the preparation of other organosilicon compounds.

Scientific Research Applications

Organocatalysis in Cyanation

2-Methyl-1-(trimethylsilyloxy)-1-propene has been found effective as a neutral π-nucleophile in catalyzing the cyanation of aldehydes and ketones. This represents a significant advancement in organocatalysis, providing a new method for synthetically useful catalysis processes (Wang & Tian, 2007).

Mass Spectrometry Studies

In mass spectrometry, the study of the unimolecular decomposition of organosilicon compounds like this compound has provided insights into their reactivity and stability under electron impact ionization. This research is pivotal in understanding the behavior of such compounds in various chemical environments (Sekiguchi et al., 2000).

[3+3] Annulation Processes

The compound is utilized in [3+3] annulation processes for the preparation of methylenecyclohexanes. Its structural features, like the trimethylsilyl group, aid in catalyzing reactions with aldehydes or acetals, demonstrating its versatility in organic synthesis (Ward & Kaller, 1991).

Group Transfer Polymerization

In polymer chemistry, this compound plays a role in group transfer polymerization (GTP), particularly in the polymerization of n-butyl acrylate. Its usage as an initiator in GTP processes has been studied extensively, contributing to the development of new polymer materials (Zhuang & Mueller, 1995).

Mukaiyama Aldol Reactions

The compound is also significant in Mukaiyama aldol reactions of aldehydes with trimethylsilyl enolates. These reactions are crucial for synthesizing various organic compounds, demonstrating the compound's broad applicability in organic synthesis (Chintareddy et al., 2009).

Safety and Hazards

The safety data sheet indicates that 2-Methyl-1-(trimethylsilyloxy)-1-propene is a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

2-Methyl-1-(trimethylsilyloxy)-1-propene plays a significant role in biochemical reactions, particularly in the context of organic synthesis and enzymatic interactions. This compound is known to interact with various enzymes, including those involved in the Diels-Alder reactions. For instance, it has been observed to react with methyl acrylate and methyl (2E)-pentenoate, leading to the formation of multistriatins . These interactions highlight the compound’s ability to participate in complex biochemical processes, making it a valuable tool for studying enzyme-catalyzed reactions and other biochemical phenomena.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the activity of various cell types, leading to changes in cellular behavior and function. For example, its interaction with specific enzymes and proteins can alter the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism and overall cell health . These effects underscore the importance of understanding the cellular dynamics associated with this compound.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the key mechanisms involves its binding interactions with biomolecules, such as enzymes and proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific context. Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins . Understanding these molecular mechanisms is essential for elucidating the precise biochemical pathways influenced by this compound.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by factors such as stability, degradation, and long-term impact on cellular function. Studies have shown that the compound’s stability can vary depending on the experimental conditions, with certain factors promoting its degradation over time . Additionally, long-term exposure to this compound can lead to cumulative effects on cellular function, highlighting the need for careful consideration of temporal dynamics in experimental designs.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosage levels. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Understanding the dosage effects is crucial for optimizing the use of this compound in preclinical studies and ensuring its safety and efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization. The compound’s participation in these pathways can influence metabolic flux and alter metabolite levels, thereby impacting overall cellular metabolism

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments, influencing its activity and function . Understanding the transport and distribution mechanisms is critical for optimizing the delivery and efficacy of this compound in experimental and therapeutic contexts.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it interacts with different biomolecules within distinct subcellular environments

Properties

IUPAC Name

trimethyl(2-methylprop-1-enoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16OSi/c1-7(2)6-8-9(3,4)5/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVPFSJPLBOVLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CO[Si](C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30216713
Record name Isobutyraldehyde trimethylsilyl enol ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30216713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6651-34-9
Record name Isobutyraldehyde trimethylsilyl enol ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006651349
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6651-34-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266194
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isobutyraldehyde trimethylsilyl enol ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30216713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-1-(trimethylsilyloxy)-1-propene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1-methoxy-2-methyl-1-(trimethylsilyloxy)-1-propene interact with the TpMo(NO)(DMAP)(η2-PhCF3) complex, and what is the significance of this reaction?

A1: The research paper describes how the TpMo(NO)(DMAP)(η2-PhCF3) complex, which features a trifluorotoluene molecule bound to a molybdenum center, exhibits unique reactivity. [] This complex reacts with triflic acid to form an intermediate η2-arenium species. 1-Methoxy-2-methyl-1-(trimethylsilyloxy)-1-propene then acts as a nucleophile, attacking the activated arenium complex at the meta position. This attack leads to the formation of a 5-substituted-1,3-cyclohexadiene product after the removal of the metal complex. [] This reaction highlights the potential of using such organometallic complexes as scaffolds for the controlled functionalization of aromatic compounds, ultimately leading to more complex organic molecules.

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